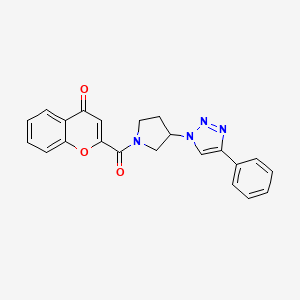
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one represents a novel class of hybrid molecules that combines the structural features of triazoles and chromenes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring attached to a pyrrolidine moiety and a chromenone core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/mL |
| Compound B | S. aureus | 50 µg/mL |
| Compound C | P. aeruginosa | 75 µg/mL |
These findings suggest broad-spectrum antimicrobial activity, potentially combating resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a study on triazole derivatives revealed that compounds with similar structures were effective against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
| MCF7 (Breast Cancer) | 43.4 |
The presence of specific substituents on the triazole ring appears to enhance the cytotoxic effects .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various triazole derivatives, including those related to our compound. The study utilized disk diffusion methods and found that electron-withdrawing groups significantly enhanced antibacterial potency.
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of triazole-containing compounds. The results indicated that these compounds exhibited significant growth inhibition in cancer cell lines, with particular emphasis on their ability to induce apoptosis in tumor cells.
Propiedades
IUPAC Name |
2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXMMOSGKUJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














